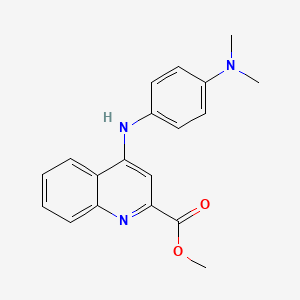

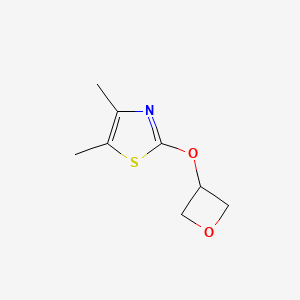

4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates involves starting with dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea . This suggests that the synthesis of "4,5-Dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole" could also involve multiple reagents and steps, potentially including the use of sulfuryl chloride and thiourea or similar sulfur-containing compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide

Scientific Research Applications

Antimicrobial and Antiproliferative Properties

- Thiazole derivatives have been explored for their antimicrobial and antiproliferative activities. Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant DNA protective ability against oxidative stress and strong antimicrobial activity against specific strains like S. epidermidis. Compounds from this research exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy enhancement (Gür et al., 2020).

Corrosion Inhibition

- Thiazole derivatives have also been identified as effective corrosion inhibitors for metals in acidic environments, demonstrating the chemical versatility of these compounds. Studies have shown that benzothiazole derivatives can significantly protect steel from corrosion, highlighting their potential in industrial applications (Hu et al., 2016).

Antimicrobial Agents

- Novel thiazole derivatives incorporating pyridine moiety have been assessed for their antimicrobial properties, showing promising activities against various microbial strains. These findings suggest that thiazole derivatives could serve as bases for developing new antimicrobial agents (Khidre & Radini, 2021).

Synthesis and Applications

- Research on the synthesis of thiazoles and their applications in corrosion inhibition and as potential anticancer agents further demonstrates the wide-ranging utility of these compounds. Such studies contribute to the development of novel thiazole-based compounds with high efficiency and specificity for various applications, including the prevention of metal corrosion and the treatment of cancer (Farahati et al., 2019).

Cyclodehydration Mechanisms

- Thiazole/oxazole-modified microcins (TOMMs) are a class of ribosomally synthesized natural products with diverse biological activities. A study on TOMM biosynthesis revealed that ATP is utilized to directly phosphorylate the peptide amide backbone during heterocycle formation, offering insights into the biosynthesis of azoline heterocycles in ribosomal natural products (Dunbar et al., 2012).

properties

IUPAC Name |

4,5-dimethyl-2-(oxetan-3-yloxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5-6(2)12-8(9-5)11-7-3-10-4-7/h7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVDCTLVTXATAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2COC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)